molecular formula C12H14N2O B2567801 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine CAS No. 521266-47-7

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine

Cat. No. B2567801
CAS RN: 521266-47-7
M. Wt: 202.257
InChI Key: OLHUHWHQNDWHJS-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MPOE and is a member of the oxazole family, which is a class of organic compounds that contains a five-membered aromatic heterocyclic ring.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is not fully understood. However, it is believed to act as a modulator of the central nervous system by interacting with various receptors and neurotransmitters. This compound has been found to bind to the dopamine transporter, inhibiting the reuptake of dopamine in the brain.
Biochemical and Physiological Effects:
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. MPOE has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine. One potential direction is the synthesis of analogs of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for various diseases. Additionally, the evaluation of the toxicity and safety of this compound is an important area of future research.
In conclusion, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a promising compound with various applications in scientific research. Its unique chemical structure and biological activity make it a valuable tool for the development of new drugs and the investigation of various biological processes. Further research is needed to fully understand the potential of this compound and its analogs for various applications in the field of medicinal chemistry and beyond.

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine has been found to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of potential drug candidates. MPOE has also been found to exhibit significant biological activity, making it a promising lead compound for the development of new drugs.

properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHUHWHQNDWHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6.00 g (30 mmol) of (5-Methyl-2-phenyl-oxazol-4-yl)-acetonitrile were hydrogenated in the presence of 0.60 g of wet Raney Cobalt catalyst (Grace Davison Catalysts, Worms, Germany, Type Nr. 2700) in 54 mL of methanol in a 185 mL stainless steel autoclave under 9 bar of hydrogen pressure at 80° C. for 4 h. Removal of the catalyst by filtration, evaporation of the solvents and drying (45° C./10 mbar/2 h) afforded 6.15 g of 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine with a purity of 87.7% (HPLC area %).
Quantity
6 g
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reactant
Reaction Step One
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stainless steel
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185 mL
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54 mL
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Synthesis routes and methods II

Procedure details

This example was run in an analogous manner as example 5 but using 6.00 g (30 mmol) of (5-Methyl-2-phenyl-oxazol-4-yl)-acetonitrile in the presence of 0.60 g of wet Raney Cobalt catalyst (Johnson Matthey 8B0022, wet, ca. 50 weight %) in the presence of 40 μL of ethanolamine as modifier in a 185 mL autoclave at 70° C. under 9 bar of hydrogen pressure for 1.5 h. Removal of the catalyst by filtration, evaporation of the solvents and drying (50° C./10 mbar/2 h) afforded 6.21 g of 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine with a purity of 90.3% (HPLC area %).
Quantity
6 g
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reactant
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Synthesis routes and methods III

Procedure details

This example was run in an analogous manner as example 5 but using 6.00 g (30 mmol) of (5-Methyl-2-phenyl-oxazol-4-yl)-acetonitrile in the presence of 0.60 g of wet Raney Cobalt catalyst (Johnson Matthey 8B0022, wet, ca. 50 weight %) in the presence of 50 mg of sodium acetate as modifier in a 185 mL autoclave at 70° C. under 9 bar of hydrogen pressure for 1.5 h. Removal of the catalyst by filtration, evaporation of the solvents and drying (50° C./10 mbar/2 h) afforded 6.27 g of 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine with a purity of 89.3% (HPLC area %).
Quantity
6 g
Type
reactant
Reaction Step One
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50 mg
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